1-Benzenesulfonyl-4-methyl-piperazine
Description
1-Benzenesulfonyl-4-methyl-piperazine is a chemical compound with the molecular formula C11H16N2O2S . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Benzenesulfonyl-4-methyl-piperazine can be represented by the canonical SMILES string: CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N+[O-] .Physical And Chemical Properties Analysis
The molecular weight of 1-Benzenesulfonyl-4-methyl-piperazine is 285.32 g/mol . It has a topological polar surface area of 94.8 Ų .Scientific Research Applications
Antimicrobial Polymers
- Scientific Field: Chemistry, Biomedical Science .
- Application Summary: Piperazine-based antimicrobial polymers are used to reduce the lethality rate caused by pathogenic microbes in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .
- Methods of Application: The polymers are synthesized using various antimicrobial agents, including the piperazine molecule .
- Results or Outcomes: These polymers have shown promise in reducing microbial infections, which are a life-threatening concern in several areas .
Structural Chemistry
- Scientific Field: Structural Chemistry .
- Application Summary: A novel 1-benzhydryl piperazine derivative, 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine, was synthesized .
- Methods of Application: The product was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .
- Results or Outcomes: The structure of the compound was confirmed by X-ray diffraction study .
Drug Design
- Scientific Field: Pharmacology, Drug Design .
- Application Summary: The benzhydryl motif and the piperazine nucleus are fundamental components present in drugs which are anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents . Piperazines are found in various biologically active compounds across a number of different therapeutic areas .
- Methods of Application: These derivatives of piperazine are synthesized for their pharmacological activities such as vasodilator, hypotensive, anti-viral, and cerebral blood flow increasing actions .
- Results or Outcomes: They are found to have broad pharmacological action on the central nervous system (CNS), especially on dopaminergic neurotransmission .
Industrial Applications
- Scientific Field: Industrial Chemistry .
- Application Summary: The piperazine ring and its derivatives are important cyclic components in the field of industry .
- Methods of Application: They are used as raw materials for hardening of the epoxy resins, corrosion inhibitors, insecticides, accelerators for rubber, urethane catalysts, and anti-oxidants .
- Results or Outcomes: These industrial applications of piperazine derivatives have proven to be effective in their respective fields .
Anti-tumor Activity
- Scientific Field: Pharmacology, Oncology .
- Application Summary: Piperazine derivatives are reported to possess good anti-tumor activity against colon, prostate, breast, lung, and leukemia tumors .
- Methods of Application: These derivatives are synthesized and tested for their anti-tumor activities .
- Results or Outcomes: They have shown promising results in reducing tumor growth .
Epoxy Resin Hardening
- Scientific Field: Industrial Chemistry .
- Application Summary: Piperazine derivatives are used as raw materials for hardening of the epoxy resins .
- Methods of Application: These derivatives are mixed with epoxy resins to enhance their hardness .
- Results or Outcomes: The hardened epoxy resins have improved mechanical properties .
properties
IUPAC Name |
1-(benzenesulfonyl)-4-methylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-12-7-9-13(10-8-12)16(14,15)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKYKYNYJREWCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293665 | |
Record name | 1-Benzenesulfonyl-4-methyl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642323 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Benzenesulfonyl-4-methyl-piperazine | |
CAS RN |
66739-87-5 | |
Record name | 66739-87-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91334 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzenesulfonyl-4-methyl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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